molecular formula C17H15KNO3S B146225 Potassium 6-(p-toluidino)naphthalene-2-sulphonate CAS No. 32752-10-6

Potassium 6-(p-toluidino)naphthalene-2-sulphonate

Cat. No.: B146225
CAS No.: 32752-10-6
M. Wt: 352.5 g/mol
InChI Key: ZFJZETSWCLZVEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 6-(p-toluidino)naphthalene-2-sulphonate typically involves the reaction of 6-naphthalenesulfonic acid with p-toluidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or water to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to achieve high yields and involves rigorous quality control measures to maintain the compound’s fluorescent properties .

Chemical Reactions Analysis

Types of Reactions

Potassium 6-(p-toluidino)naphthalene-2-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various derivatives of this compound, each with unique fluorescent properties that can be used for different applications .

Mechanism of Action

The mechanism by which Potassium 6-(p-toluidino)naphthalene-2-sulphonate exerts its effects involves its interaction with hydrophobic domains of proteins. When the compound binds to these domains, its fluorescence is significantly enhanced. This property allows researchers to monitor changes in protein conformation and interactions in real-time . The molecular targets include various proteins and enzymes, and the pathways involved are related to protein folding and stability .

Properties

CAS No.

32752-10-6

Molecular Formula

C17H15KNO3S

Molecular Weight

352.5 g/mol

IUPAC Name

potassium;6-(4-methylanilino)naphthalene-2-sulfonate

InChI

InChI=1S/C17H15NO3S.K/c1-12-2-6-15(7-3-12)18-16-8-4-14-11-17(22(19,20)21)9-5-13(14)10-16;/h2-11,18H,1H3,(H,19,20,21);

InChI Key

ZFJZETSWCLZVEJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+]

SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+]

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O.[K]

32752-10-6

Pictograms

Irritant

Related CAS

7724-15-4 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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